(4-Aminophenyl)(piperidin-1-yl)methanone

Tyrosine Kinase Inhibition PP1CA Cancer Research

This versatile building block features a unique 4-aminoaryl group for straightforward functionalization, enabling rapid analog synthesis for CNS drug discovery. Its favorable LogP (1.5) and pKa (3.56) optimize solubility and permeability, reducing ADME risks compared to more lipophilic analogs. Ideal for PROTAC development and hit-to-lead campaigns for schizophrenia, ADHD, or cancer.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 42837-37-6
Cat. No. B185355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl)(piperidin-1-yl)methanone
CAS42837-37-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2
InChIKeyFQEGZNLIOFLYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Aminophenyl)(piperidin-1-yl)methanone (CAS 42837-37-6) Is a Critical 1-Benzoylpiperidine Building Block for Medicinal Chemistry and Neuroscience Research


(4-Aminophenyl)(piperidin-1-yl)methanone (CAS: 42837-37-6), a 1-benzoylpiperidine derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol, is primarily recognized as a versatile synthetic intermediate and a direct, albeit weak, inhibitor of protein phosphatase 1 catalytic subunit alpha (PP1CA) [1]. This compound combines a reactive 4-aminoaryl group with a piperidine amide, enabling straightforward functionalization via its primary amine, which distinguishes it from other 1-benzoylpiperidines that lack a directly modifiable amino handle . Its structural features make it a key building block for the development of ligands targeting neurotransmitter systems, notably as a crucial intermediate in the synthesis of potential dopamine D4 receptor ligands .

The Risks of Interchanging (4-Aminophenyl)(piperidin-1-yl)methanone with Other 1-Benzoylpiperidine Analogs in R&D Pipelines


While the 1-benzoylpiperidine scaffold is common, substituting the 4-amino derivative with its 4-hydroxy, 4-nitro, 4-chloro, or 4-methoxy analogs is not scientifically valid due to stark differences in physicochemical properties and biological activity. For example, the 4-amino group confers a predicted pKa of 3.56±0.10 and a measured logP of 1.5, which are critical for both solubility and passive permeability [1]. In contrast, the 4-chloro analog exhibits a logP of ~2.5-2.85, significantly increasing lipophilicity, while the 4-methoxy analog has an even higher logP of ~3.0, which would alter pharmacokinetic behavior [2]. Furthermore, the 4-amino group is essential for its established role as a precursor to dopamine D4 receptor ligands, a function that analogs lacking a primary amine cannot fulfill without additional, often low-yielding, synthetic steps . Direct substitution would therefore introduce uncontrolled variables in both lead optimization and chemical synthesis.

Quantitative Evidence for Selecting (4-Aminophenyl)(piperidin-1-yl)methanone Over Closest Analogs


Direct PP1CA Inhibitory Activity vs. 4-Hydroxy Analog

The target compound, (4-Aminophenyl)(piperidin-1-yl)methanone (also known as PP1CA), has a defined inhibitory activity against protein phosphatase 1 catalytic subunit alpha (PP1CA), a target implicated in cell division and cancer. Its IC50 value is 8.25 µM [1]. In contrast, the 4-hydroxy analog (1-(4-hydroxybenzoyl)piperidine) has no reported inhibitory activity against PP1CA in BindingDB or ChEMBL, suggesting the 4-amino group is critical for this specific protein interaction [2].

Tyrosine Kinase Inhibition PP1CA Cancer Research

Lipophilicity (LogP) Comparison vs. 4-Chloro and 4-Methoxy Analogs

The compound's calculated partition coefficient (XLogP3-AA) is 1.5, indicating moderate lipophilicity suitable for oral absorption and blood-brain barrier penetration [1]. The 4-chloro analog has a significantly higher logP ranging from 2.50 to 2.85, and the 4-methoxy analog has a logP of ~3.00, placing them outside the optimal range for many CNS drug candidates [REFS-2, REFS-3].

Physicochemical Properties Drug-Likeness Lipophilicity

Hydrogen Bonding Capacity vs. 4-Nitro and 4-Chloro Analogs

(4-Aminophenyl)(piperidin-1-yl)methanone has one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1]. This balanced donor/acceptor ratio is crucial for forming specific, directional intermolecular interactions with biological targets. In contrast, the 4-nitro analog has zero HBDs and four HBAs, while the 4-chloro analog has zero HBDs and one HBA, fundamentally altering their binding mode and solubility [REFS-2, REFS-3].

Molecular Interactions Solubility Binding Affinity

Proven Utility as a Dopamine D4 Ligand Intermediate

The compound is explicitly identified as a crucial intermediate in the synthesis of potential dopamine D4 receptor ligands, a key target for antipsychotic and cognitive disorder research . This specific application is driven by the 4-amino group, which can be readily functionalized to explore structure-activity relationships (SAR) around the D4 pharmacophore. Other 1-benzoylpiperidine analogs (e.g., 4-hydroxy, 4-methoxy) are not reported to serve this same, validated function in the primary literature, making the 4-amino compound the necessary starting material for this research direction.

Neuroscience Dopamine D4 Receptor Synthetic Intermediate

Synthetic Accessibility and Yield Comparison

Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone is straightforward, typically involving the reaction of 4-aminobenzoyl chloride with piperidine in the presence of a base like triethylamine at room temperature . This method consistently yields the desired amide in high purity. While direct yield data for the 4-nitro analog is scarce, synthesis of nitro-containing aromatics often requires harsher conditions or subsequent reduction steps for further functionalization, which can lower overall efficiency. The 4-hydroxy analog would require additional protection/deprotection steps, making the 4-amino derivative the most synthetically efficient choice for a primary amine-containing 1-benzoylpiperidine.

Organic Synthesis Amide Coupling Yield

High-Value Research and Procurement Scenarios for (4-Aminophenyl)(piperidin-1-yl)methanone


Neuroscience: Lead Optimization for Dopamine D4 Receptor Ligands

Given its validated role as an intermediate for dopamine D4 receptor ligands, this compound is the optimal starting material for medicinal chemistry teams aiming to develop novel therapeutics for schizophrenia, attention deficit hyperactivity disorder (ADHD), or cognitive impairment. The 4-amino group allows for rapid analog synthesis to explore SAR, a capability not directly offered by other 1-benzoylpiperidines .

Oncology Research: PP1CA-Targeted Probe Development

As a known inhibitor of PP1CA (IC50 = 8.25 µM), this compound can be immediately deployed as a chemical probe or a weak starting point for structure-based drug design (SBDD) against PP1CA, a phosphatase implicated in cancer cell division. Its specific activity, though weak, differentiates it from other analogs that lack this target engagement profile entirely [1].

Medicinal Chemistry: Optimizing Physicochemical and ADME Properties

The favorable physicochemical profile (LogP 1.5, pKa 3.56, 1 HBD, 2 HBA) makes this compound a superior scaffold for hit-to-lead campaigns seeking to optimize for CNS drug-like properties or oral bioavailability. Compared to more lipophilic 4-chloro or 4-methoxy analogs, it provides a better baseline for managing solubility and permeability trade-offs, thereby reducing the risk of downstream ADME failure [REFS-3, REFS-4].

Chemical Biology: Developing Novel Bifunctional Molecules

The unique combination of a primary aryl amine and a piperidine amide in a single molecule allows for the facile creation of bifunctional probes or PROTACs (Proteolysis Targeting Chimeras). The amine can be used to attach an E3 ligase ligand via amide coupling, while the piperidine core can be further elaborated to optimize target binding. This dual derivatization potential is not present in analogs lacking a free primary amine .

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